![molecular formula C17H17NO6S B1394475 2-[6-(Acetyloxy)-4-oxo-4H-chromen-3-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 1269442-63-8](/img/structure/B1394475.png)
2-[6-(Acetyloxy)-4-oxo-4H-chromen-3-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
概要
説明
2-[6-(Acetyloxy)-4-oxo-4H-chromen-3-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features both a chromone and a thiazolidine ring. Compounds like this are often synthesized for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound's unique structure incorporates functionalities that may interact with various biological targets, making it of great interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Acetyloxy)-4-oxo-4H-chromen-3-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid involves multiple steps, typically starting with the preparation of the chromone derivative and the thiazolidine ring.
Chromone Derivative Synthesis: : The synthesis begins with the preparation of 6-hydroxy-4-oxo-4H-chromen-3-yl acetate. This can be achieved via acylation of 6-hydroxy-4-oxo-4H-chromene using acetic anhydride in the presence of a catalyst such as pyridine.
Thiazolidine Ring Formation: : The second step involves the formation of the thiazolidine ring, usually through a reaction between 2-amino-2-methyl-1-propanol and thioglycolic acid, followed by cyclization.
Coupling: : The final step is the coupling of the chromone and thiazolidine moieties, typically using a carboxylic acid coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production would require optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Key factors include the selection of solvents, catalysts, and purification methods. Scale-up processes may involve flow chemistry techniques to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation at various sites, especially on the thiazolidine ring. Oxidizing agents like hydrogen peroxide or potassium permanganate might be used.
Reduction: : Reduction reactions can target the ketone groups, using agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Electrophilic substitution reactions might occur on the aromatic ring of the chromone moiety.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Substitution Reagents: : Halogens, nitrating agents
Major Products
The major products formed from these reactions depend on the specific conditions but can include oxidized or reduced forms of the compound, halogenated derivatives, or nitrated products.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for derivatization, making it a valuable tool in synthetic organic chemistry.
Biology
Biologically, the compound’s structure suggests potential as an enzyme inhibitor or as a modulator of biological pathways. It may interact with proteins, nucleic acids, or other cellular components.
Medicine
In medicine, preliminary studies might explore its role as an antimicrobial, anti-inflammatory, or anticancer agent. Its ability to interact with specific biological targets could make it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other bioactive compounds.
作用機序
The compound’s mechanism of action would depend on its interactions with biological molecules. Possible mechanisms include:
Enzyme Inhibition: : The compound might bind to the active site of an enzyme, blocking its activity.
Pathway Modulation: : It could interact with signaling pathways, altering the function of key proteins or receptors.
DNA Intercalation: : The aromatic rings might intercalate into DNA, affecting replication or transcription.
類似化合物との比較
Similar compounds to 2-[6-(Acetyloxy)-4-oxo-4H-chromen-3-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid include:
2-[6-(Hydroxy)-4-oxo-4H-chromen-3-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid: : This compound differs by having a hydroxy group instead of an acetyloxy group, which could affect its solubility and reactivity.
2-[6-(Methoxy)-4-oxo-4H-chromen-3-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid: : Here, a methoxy group replaces the acetyloxy group, potentially altering its biological activity.
2-[6-(Chloro)-4-oxo-4H-chromen-3-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid: : The presence of a chloro substituent might increase its electrophilicity and reactivity in substitution reactions.
特性
IUPAC Name |
2-(6-acetyloxy-4-oxochromen-3-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6S/c1-8(19)24-9-4-5-12-10(6-9)13(20)11(7-23-12)15-18-14(16(21)22)17(2,3)25-15/h4-7,14-15,18H,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFPHYYANJHODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OC=C(C2=O)C3NC(C(S3)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-oxo-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanoate](/img/structure/B1394392.png)
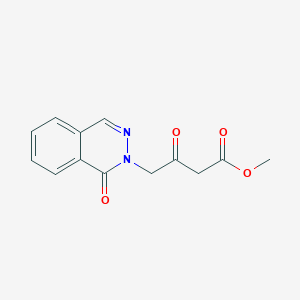
![[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1394394.png)
![6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B1394396.png)
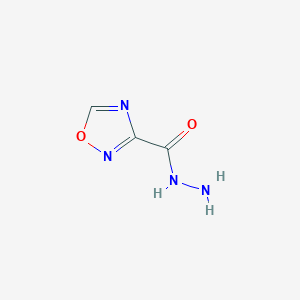
![Tert-butyl 4-{(4S)-4-[(1S)-1-methylpropyl]-2-oxo-1,3-oxazolidin-3-YL}piperidine-1-carboxylate](/img/structure/B1394400.png)
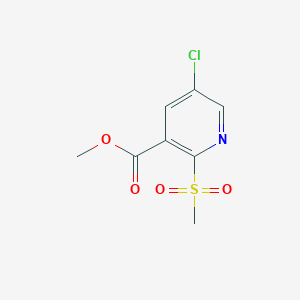
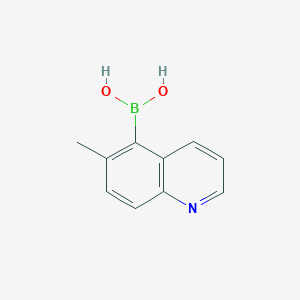
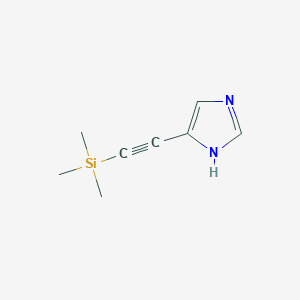
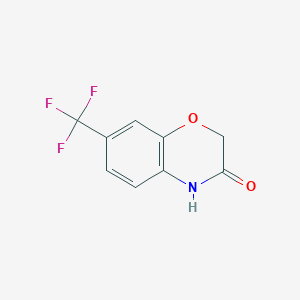
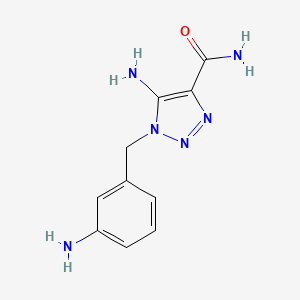
![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol](/img/structure/B1394411.png)
![4-[(tert-Butoxycarbonyl)amino]-2-(4-methylbenzyl)-butanoic acid](/img/structure/B1394413.png)

